An In-depth Technical Guide to H-LYS-ALA-AMC HCL: A Fluorogenic Substrate for Dipeptidyl Peptidase II
An In-depth Technical Guide to H-LYS-ALA-AMC HCL: A Fluorogenic Substrate for Dipeptidyl Peptidase II
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of protease research and drug discovery, the use of sensitive and specific substrates is paramount for the accurate characterization of enzyme activity and the screening of potential inhibitors. H-LYS-ALA-AMC HCL (L-Lysyl-L-Alanine-7-amido-4-methylcoumarin hydrochloride) is a specialized fluorogenic dipeptide substrate designed for the continuous assay of specific proteases. Its core utility lies in the highly fluorescent nature of its cleavage product, 7-amino-4-methylcoumarin (AMC), which provides a real-time and sensitive method for monitoring enzymatic reactions. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and practical applications of H-LYS-ALA-AMC HCL, with a particular focus on its use as a substrate for Dipeptidyl Peptidase II (DPP II).
Chemical Structure and Physicochemical Properties
H-LYS-ALA-AMC HCL is a synthetic dipeptide consisting of L-lysine and L-alanine residues, with the C-terminus of alanine conjugated to the fluorophore 7-amino-4-methylcoumarin via an amide bond. The molecule is supplied as a hydrochloride salt to enhance its solubility in aqueous solutions.
The chemical structure of H-LYS-ALA-AMC is characterized by the free N-terminal amino group of lysine and the side chain of alanine, which are critical for recognition by the target enzyme. The cleavage of the amide bond between the alanine residue and the AMC moiety is the basis of the fluorometric assay.
| Property | Value | Source |
| CAS Number | 201853-24-9 | [1] |
| Molecular Formula | C₁₉H₂₇ClN₄O₄ | [1] |
| Molecular Weight | 410.9 g/mol | [1] |
| Appearance | Solid | N/A |
| Storage Temperature | -20°C | [1] |
| Solubility | Soluble in DMSO | [2][3] |
| Excitation Wavelength (cleaved AMC) | ~340-360 nm | [4] |
| Emission Wavelength (cleaved AMC) | ~440-460 nm | [4] |
Mechanism of Action: A Tale of Quenched Fluorescence
The fundamental principle behind the use of H-LYS-ALA-AMC HCL as a fluorogenic substrate is the phenomenon of fluorescence quenching and subsequent release. In its intact form, the AMC fluorophore is conjugated to the dipeptide, and its fluorescence is quenched. Upon enzymatic hydrolysis of the Ala-AMC amide bond by a specific protease, the highly fluorescent 7-amino-4-methylcoumarin is liberated. The increase in fluorescence intensity over time is directly proportional to the rate of enzymatic activity, allowing for a continuous and sensitive measurement of the reaction kinetics.
Caption: Enzymatic cleavage of H-LYS-ALA-AMC by Dipeptidyl Peptidase II.
Target Enzyme: Dipeptidyl Peptidase II (DPP II)
H-LYS-ALA-AMC is a highly sensitive fluorogenic substrate for dipeptidyl aminopeptidase II (DPP II), also known as dipeptidyl peptidase 7 (DPP7)[5]. DPP II is a serine protease that cleaves N-terminal dipeptides from polypeptide chains, exhibiting a preference for substrates with alanine or proline at the penultimate (P1) position[6]. The enzyme is predominantly active in acidic environments, consistent with its localization in lysosomes[7].
While H-LYS-ALA-AMC is an excellent substrate for DPP II, it is important to consider its potential cross-reactivity with other proteases, especially when working with complex biological samples. For instance, studies have shown that some prolyl dipeptidyl peptidases may exhibit marginal activity towards this substrate[8]. Therefore, the use of specific inhibitors and controls is recommended to ensure the measured activity is attributable to DPP II.
Experimental Protocol: Fluorometric Assay of Dipeptidyl Peptidase II Activity
This protocol provides a generalized framework for measuring DPP II activity using H-LYS-ALA-AMC HCL. It is crucial to optimize the assay conditions, such as enzyme and substrate concentrations, buffer pH, and incubation time, for your specific experimental setup.
Materials:
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H-LYS-ALA-AMC HCL substrate
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Purified or recombinant Dipeptidyl Peptidase II
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Assay Buffer: 0.1 M Sodium Acetate, pH 5.5
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Dimethyl sulfoxide (DMSO) for substrate stock solution
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Black 96-well microplate, suitable for fluorescence measurements
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Fluorescence microplate reader with excitation at ~355 nm and emission at ~460 nm
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7-Amino-4-methylcoumarin (AMC) for standard curve
Procedure:
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Reagent Preparation:
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Substrate Stock Solution: Prepare a 10 mM stock solution of H-LYS-ALA-AMC HCL in 100% DMSO. Store in aliquots at -20°C, protected from light.
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Working Substrate Solution: Dilute the stock solution in Assay Buffer to the desired final concentration. The optimal concentration should be determined empirically but is typically in the range of 10-100 µM.
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Enzyme Solution: Dilute the DPP II enzyme to the desired concentration in Assay Buffer immediately before use. Keep the enzyme on ice.
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AMC Standard Curve: Prepare a series of dilutions of AMC in Assay Buffer to generate a standard curve for quantifying the amount of released AMC.
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-
Assay Setup:
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Add 50 µL of Assay Buffer to each well of the black 96-well microplate.
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Add 20 µL of the diluted enzyme solution to the appropriate wells. For a negative control, add 20 µL of Assay Buffer instead of the enzyme.
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To initiate the reaction, add 20 µL of the working substrate solution to each well. The final volume in each well will be 90 µL.
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-
Fluorescence Measurement:
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Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).
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Measure the increase in fluorescence intensity over time (kinetic mode), with readings taken every 1-2 minutes for a duration of 15-30 minutes. Use an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.
-
-
Data Analysis:
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For each well, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence versus time plot.
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Convert the rates from relative fluorescence units (RFU)/min to moles of AMC released per minute using the standard curve generated with free AMC.
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Enzyme activity can be expressed as µmol of AMC released per minute per mg of protein.
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Caption: A generalized workflow for a DPP II assay using H-LYS-ALA-AMC HCL.
Data Interpretation and Considerations
Enzyme Kinetics:
While specific kinetic parameters for H-LYS-ALA-AMC HCL with DPP II are not widely published, data from its chromogenic analog, Lys-Ala-pNA, can provide valuable insights. For human DPP II, Lys-Ala-pNA has a reported Km of approximately 0.42 mM and a kcat/Km of 0.4 x 10⁶ M⁻¹s⁻¹ at pH 5.5[9]. It is important to note that fluorogenic substrates like H-LYS-ALA-AMC often exhibit different kinetic parameters compared to their chromogenic counterparts. Therefore, it is recommended to experimentally determine the Km and Vmax for H-LYS-ALA-AMC HCL under your specific assay conditions.
Self-Validating System and Trustworthiness:
To ensure the trustworthiness of the experimental data, a self-validating system should be in place. This includes:
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Negative Controls: Wells containing all components except the enzyme to measure the rate of substrate auto-hydrolysis.
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Positive Controls: A known concentration of active DPP II to validate the assay setup and reagent integrity.
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Inhibitor Controls: The use of a known DPP II inhibitor to confirm the specificity of the enzymatic activity being measured.
Causality Behind Experimental Choices:
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Acidic Buffer (pH 5.5): This pH is chosen to be near the optimal pH for DPP II activity, reflecting its lysosomal localization[7].
-
Kinetic Measurement: A continuous kinetic assay is preferred over an endpoint assay as it provides more information about the reaction rate and can help identify potential artifacts such as substrate depletion or enzyme inactivation over time.
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Black Microplates: These are used to minimize background fluorescence and light scattering, thereby increasing the signal-to-noise ratio.
Applications in Research and Drug Development
The use of H-LYS-ALA-AMC HCL as a substrate for DPP II has several important applications:
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Enzyme Characterization: Determining the kinetic parameters (Km, Vmax, kcat) of purified DPP II.
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Inhibitor Screening: High-throughput screening of compound libraries to identify potential inhibitors of DPP II for therapeutic development.
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Drug Discovery: Characterizing the mechanism of action of DPP II inhibitors.
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Biochemical Research: Studying the role of DPP II in various physiological and pathological processes.
Conclusion
H-LYS-ALA-AMC HCL is a valuable tool for researchers studying dipeptidyl peptidase II. Its fluorogenic nature allows for a sensitive and continuous assay of enzyme activity, making it well-suited for a variety of applications in basic research and drug discovery. By understanding its chemical properties, mechanism of action, and the principles of the enzymatic assay, researchers can effectively utilize this substrate to generate reliable and reproducible data. As with any experimental system, careful optimization and the use of appropriate controls are essential for ensuring the scientific integrity of the results.
References
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Maes, M. B., et al. (2005). Kinetic investigation of human dipeptidyl peptidase II (DPPII)-mediated hydrolysis of dipeptide derivatives and its identification as quiescent cell proline dipeptidase (QPP)/dipeptidyl peptidase 7 (DPP7). Biochemical Journal, 386(Pt 2), 315–324. [Link]
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Sannes, P. L. (1981). Fluorescence demonstration of dipeptidyl peptidase II in skeletal, cardiac, and vascular smooth muscles. Journal of Histochemistry & Cytochemistry, 29(5), 672-677. [Link]
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BPS Bioscience. (n.d.). DPP4 Assay Kit. Retrieved January 12, 2026, from [Link]
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Barreira da Silva, R., et al. (2015). Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. Bio-protocol, 5(22), e1650. [Link]
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LookChem. (n.d.). Cas 201853-24-9,H-LYS-ALA-AMC HCL. Retrieved January 12, 2026, from [Link]
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Uniprot. (2002). P29144 · DPPII_HUMAN. Retrieved January 12, 2026, from [Link]
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Lioe, T. S., et al. (2023). The Mycobacterium tuberculosis prolyl dipeptidyl peptidase cleaves the N-terminal peptide of the MceA protein. Biological Chemistry, 404(2), 143-151. [Link]
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GLPBIO. (n.d.). H-Lys-Pro-AMC. Retrieved January 12, 2026, from [Link]
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